molecular formula C17H21N5O B6968461 8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one

8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one

Cat. No.: B6968461
M. Wt: 311.4 g/mol
InChI Key: QMJIYCHEEPAQCR-UHFFFAOYSA-N
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Description

8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one is a complex organic compound that features a quinoline core substituted with ethyl, isopropyl, and methyltetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized via the Skraup synthesis or Friedländer synthesis

The methyltetrazolyl group is introduced through a cycloaddition reaction between a nitrile and an azide, forming the tetrazole ring. This step often requires the use of a catalyst such as copper(I) salts to facilitate the [2+3] cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the tetrazole ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while reduction of a nitro group can yield aniline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylic acids, potentially allowing the compound to bind to active sites of enzymes or receptors that recognize carboxylate groups .

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds such as 5-substituted tetrazoles share the tetrazole ring and exhibit similar chemical reactivity.

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have well-documented biological activities.

Uniqueness

8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one is unique due to the combination of the quinoline and tetrazole moieties, which may confer distinct pharmacological properties and chemical reactivity not seen in simpler analogs .

Properties

IUPAC Name

8-ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-5-12-7-6-8-13-15(23)9-14(11(2)3)22(17(12)13)10-16-18-20-21(4)19-16/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJIYCHEEPAQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C=C(N2CC3=NN(N=N3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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